molecular formula C9H7F3O3 B1599528 (R)-(3-trifluoromethyl)mandelic acid CAS No. 51359-73-0

(R)-(3-trifluoromethyl)mandelic acid

Cat. No. B1599528
CAS RN: 51359-73-0
M. Wt: 220.14 g/mol
InChI Key: WECBNRQPNXNRSJ-SSDOTTSWSA-N
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Description

“®-(3-trifluoromethyl)mandelic acid” is a chemical compound with the CAS Number: 51359-73-0 . It has a molecular weight of 220.15 and its molecular formula is C9H7F3O3 . The IUPAC name for this compound is (2R)-hydroxy [3- (trifluoromethyl)phenyl]ethanoic acid .


Molecular Structure Analysis

The InChI code for “®-(3-trifluoromethyl)mandelic acid” is 1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1 . The InChI key is WECBNRQPNXNRSJ-SSDOTTSWSA-N .


Physical And Chemical Properties Analysis

“®-(3-trifluoromethyl)mandelic acid” is a light-red to brown solid . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Enantioselective Recognition and Catalyst Screening

  • Enantioselective Fluorescent Recognition: The use of long-chain aliphatic-group-substituted mandelic acid for enantioselective fluorescent recognition in chiral catalyst screening has been explored. This approach demonstrates a new method for screening chiral catalysts using fluorescent sensors (Li, Lin, Qin, & Pu, 2005).

Biocatalytic Production and Pharmaceutical Applications

  • Biocatalytic Processes

    The biocatalytic production of mandelic acid and its analogues is important in pharmaceutical chemistry and as chiral resolving agents. Various enzymatic syntheses, including nitrilase, lipase, and esterase-mediated reactions, have been studied for their efficiency and enantioselectivity (Martínková & Křen, 2018).

  • Green and Sustainable Production

    A biocatalytic method for producing (R)-mandelic acid from various feedstocks, including styrene, L-phenylalanine, glycerol, and glucose, has been developed. This method offers a greener and more sustainable alternative to chemical synthesis, which often involves toxic cyanide (Lukito, Wang, Sekar, & Li, 2021).

Chiral Separation and Pharmaceutical Intermediates

  • Chiral Separation Technologies

    The application of novel chiral recognition technology and aqueous two-phase extraction for the chiral separation of mandelic acid has been investigated. This approach focuses on the preferential recognition of the (R)-enantiomer and is significant for pharmaceutical intermediate production (Xing & Li, 2012).

  • Biotechnological Strategies for Production

    Various biotechnological strategies for the production of (R)-mandelic acid have been explored, highlighting the advantages of microbial biotransformation and enzymatic catalysis over chemical approaches. This includes the use of wild type and recombinant microbial strains for efficient production (Singh & Sambyal, 2022).

Analytical and Separation Techniques

  • Ion-Exchange Process for Separation

    The use of ion-exchange processes for the efficient separation of (R)-mandelic acid from bioreaction mixtures has been researched, providing a method with high recovery yield and potential industrial application (Xue, Liu, Xu, Wang, & Zheng, 2011).

  • Chromatographic Resolution

    Studies on the chromatographic resolution of (R,S)-mandelic acid using Chiralcel-OD columns have been conducted. This research explores the effects of various mobile phase components on the retention and enantioseparation of mandelic acid (Mao, Zhang, Rohani, & Ray, 2012).

Safety And Hazards

The safety information for “®-(3-trifluoromethyl)mandelic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

(2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECBNRQPNXNRSJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428249
Record name (R)-(3-trifluoromethyl)mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(3-trifluoromethyl)mandelic acid

CAS RN

51359-73-0
Record name (R)-(3-trifluoromethyl)mandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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